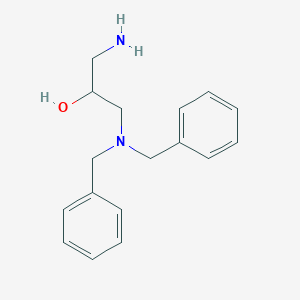![molecular formula C15H17N5O4S B2533311 Ethyl 4-[[2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetyl]amino]benzoate CAS No. 869067-81-2](/img/structure/B2533311.png)
Ethyl 4-[[2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetyl]amino]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound ethyl 4-[[2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetyl]amino]benzoate is not directly described in the provided papers. However, the papers do discuss related compounds which can provide insight into the chemical behavior and properties that might be expected from similar structures. For instance, the synthesis of related compounds involves the reaction of specific carbonyl chlorides with ammonium thiocyanate and other reactants to form carbonothioyl derivatives . Additionally, the synthesis of potential metabolites of a structurally related ethyl benzoate derivative is described, which includes the formation of various substituted benzopyrans . These studies suggest that the compound may be synthesized through similar reactions involving specific precursors and may have metabolites that can be formed under certain conditions.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions that include the use of carbonyl chlorides, thiocyanate, and amines. In the first paper, the authors describe the synthesis of a complex molecule by reacting 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride with ammonium thiocyanate and ethyl 3-aminobut-2-enoate . This suggests that the synthesis of this compound might also involve the use of similar reagents and a multi-step process to incorporate the triazinyl and benzoate moieties.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic methods, including IR, Raman, (1)H NMR, (13)C NMR, and X-ray diffraction . These techniques provide detailed information about the geometric parameters such as bond lengths and angles, as well as the vibrational frequencies of the molecules. Theoretical calculations using methods like Hartree Fock and Density Functional Theory complement these experimental results and help in understanding the electronic properties, such as the HOMO and LUMO energies . This comprehensive approach to molecular structure analysis would be applicable to the compound to determine its precise structure and electronic characteristics.
Chemical Reactions Analysis
While the specific chemical reactions of this compound are not detailed in the provided papers, the synthesis of related compounds suggests that it may undergo reactions typical of esters, amides, and thiols. For example, the presence of the ester group may allow for hydrolysis under basic or acidic conditions, while the amide linkage could participate in nucleophilic acyl substitution reactions . The thiol group may also be reactive towards oxidation or alkylation. The synthesis of potential metabolites of a related compound indicates that the molecule could be metabolically transformed through oxidation and other modifications .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from related studies. The solvate formation, as seen in the first paper, suggests that the compound may have specific solubility characteristics and could form crystalline complexes with solvents . The spectroscopic data provide insights into the compound's reactivity and stability, as vibrational spectra can indicate the presence of labile functional groups . Theoretical calculations would also predict the molecule's reactivity, stability, and interactions with other molecules, which are essential for understanding its behavior in various environments .
属性
IUPAC Name |
ethyl 4-[[2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O4S/c1-3-24-14(23)10-4-6-11(7-5-10)17-12(21)8-25-15-19-18-9(2)13(22)20(15)16/h4-7H,3,8,16H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVXJTMVAMYXJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-(3,4,5-trimethoxybenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2533229.png)

![N-(2,3-dimethylphenyl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2533233.png)




![(E)-N-(benzo[d]thiazol-2-yl)-3-(4-fluorophenyl)acrylamide](/img/structure/B2533242.png)
![Methyl 2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetate;hydrochloride](/img/structure/B2533243.png)



![2-Chloro-N-[1-(dimethylamino)-3-phenylpropan-2-YL]pyridine-3-carboxamide](/img/structure/B2533250.png)
![N-(2-chlorobenzyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2533251.png)